Cetiedil citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2S.C6H8O7/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h10,15-17,19H,1-9,11-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGJGSKRRWXOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14176-10-4 (Parent) | |
| Record name | Cetiedil citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016286694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20936756 | |
| Record name | Cetiedil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16286-69-4 | |
| Record name | Cetiedil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16286-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetiedil citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016286694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetiedil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hexahydro-1H-azepin-1-yl)ethyl α-cyclohexylthiophene-3-acetate, compound with citric acid (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETIEDIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE65P4OE02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pre Clinical Pharmacodynamics and Mechanistic Characterization of Cetiedil Citrate
Cellular and Molecular Mechanisms of Action
Signal Transduction Pathway Interactions
While broad signal transduction pathway interactions are not extensively detailed in the pre-clinical literature for cetiedil (B83691) citrate (B86180), its effects on cellular ion channels are documented. Specifically, cetiedil has been identified as a blocker of the intermediate-conductance calcium-activated potassium channel (IK(Ca), also known as KCa3.1) in erythrocytes researchgate.netresearchgate.net. These channels are also present in vascular smooth muscle cells researchgate.net, suggesting a potential, albeit indirect, role in modulating vascular tone through ion channel modulation, in addition to its direct smooth muscle relaxant effects. Studies have also indicated that cetiedil can affect acetylcholine (B1216132) release mechanisms in nerve terminals by interacting with presynaptic membrane proteins nih.gov.
Erythrocyte Membrane Integrity and Deformation Studies
Cetiedil citrate exerts significant effects on the erythrocyte membrane, influencing ion and water transport, which in turn impacts cell integrity and deformability.
Modulation of Erythrocyte Cation and Water Movement
Research indicates that this compound significantly alters cation transport across the erythrocyte membrane, leading to changes in cell water content. At concentrations exceeding 100 µM, cetiedil promotes a net influx of sodium (Na+) and an efflux of potassium (K+) nih.govjci.org. These opposing cation movements result in an accumulation of intracellular solutes, driving water into the cell and causing erythrocyte swelling nih.govjci.org. The observed changes in cell water content (Wc) are closely correlated with the net movement of cations (Na+ and K+) nih.govjci.org. The presence of ouabain, an inhibitor of the Na+/K+-ATPase, potentiates these cetiedil-induced cation and water movements nih.govjci.org. Conversely, external calcium ions have been shown to inhibit cetiedil-induced alterations in cation transport nih.govjci.org. In conditions where intracellular ATP is depleted, cetiedil can inhibit the calcium-activated potassium efflux (Gardos effect), while its effect on sodium uptake remains less pronounced, regardless of the presence of external calcium nih.govjci.orgresearchgate.net.
Table 1: Effect of Cetiedil on Erythrocyte Cation and Water Movement
| Condition / Concentration | Effect on Na+ Movement | Effect on K+ Movement | Effect on Cell Water (Wc) |
| Fresh Cells, 100 µM Cetiedil | Little change | Little change | Little change |
| Fresh Cells, >100 µM Cetiedil | Net gain increases | Net loss increases | Swelling occurs |
| Fresh Cells, 300 µM Cetiedil | Net gain | Net loss | Swelling, measurable increase even at zero time |
| With Ouabain + Cetiedil | Net Na+ gain increased | Net K+ loss increased | Net Wc gain increased |
| With External Calcium | Inhibits changes | Inhibits changes | Inhibits changes |
| ATP-depleted cells, +Ca2+ | Net Na+ uptake little affected | Inhibits K+ loss (Gardos effect) | - |
Impact on Erythrocyte Deformability and Filterability under Hypoxic Conditions
This compound has demonstrated a protective effect on erythrocyte deformability, particularly in dehydrated sickle cells. Studies utilizing the calcium ionophore A23187 to induce potassium and water loss from sickle erythrocytes showed a significant decrease in filterability, indicating reduced deformability nih.govnih.gov. The addition of this compound at a concentration of 1 µmol/l significantly counteracted this loss of deformability, preserving the filterability of these dehydrated cells nih.govnih.gov. This beneficial effect is attributed to cetiedil's ability to maintain erythrocyte cation and water content nih.govnih.gov. While direct studies under hypoxic conditions are not detailed, the preservation of hydration and cation balance is critical for maintaining erythrocyte flexibility, which is compromised under conditions of deoxygenation and cellular dehydration characteristic of sickle cell disease. Cetiedil's interaction with erythrocyte membrane components, including lipids and proteins like Band 3, suggests a mechanism for altering membrane properties that supports cell integrity and function nih.govnih.gov.
Table 2: Effect of this compound on Deformability of Dehydrated Sickle Cells
| Treatment Condition | Filterability (Deformability) | Significance (p-value) |
| Sickle Erythrocytes + A23187 (Dehydrated) | Decreased | - |
| Sickle Erythrocytes + A23187 + 1 µmol/l this compound | Protected (Improved) | < 0.01 |
Analysis of Red Blood Cell Swelling Mechanisms
The mechanism by which this compound induces red blood cell swelling is directly linked to its modulation of ion transport. As described in section 2.1.4.1, the drug promotes a net gain of sodium ions and a loss of potassium ions. This net increase in intracellular cations leads to an osmotic imbalance, causing water to enter the erythrocytes to maintain osmotic equilibrium nih.govjci.org. This influx of water results in an increase in cell volume, a phenomenon known as cell swelling nih.govjci.org. This cellular swelling is hypothesized to contribute to cetiedil's antisickling effect by diluting the intracellular concentration of hemoglobin S, thereby reducing the propensity for hemoglobin polymerization and sickling nih.govjci.orgresearchgate.net. High concentrations of cetiedil can also lead to hemolysis, indicating a limit to the extent of swelling the cell membrane can tolerate jci.org.
Pharmacological Effects in Pre-clinical Models
Effects on Vascular Smooth Muscle Function
This compound is recognized for its vasodilatory effects, acting as a smooth muscle relaxant ontosight.aivcu.edu. Pre-clinical studies indicate that this relaxation of vascular smooth muscle leads to an increase in blood flow, making it beneficial for conditions characterized by impaired circulation, such as peripheral vascular diseases ontosight.ai. The precise molecular mechanisms of this vasodilation are complex, but they involve the direct relaxation of vascular smooth muscle cells (VSMCs) ontosight.aivcu.edu. VSMCs are critical for regulating vascular tone and blood flow, and their contractile state is influenced by various cellular signals and ion channel activities elifesciences.orgecrjournal.com. While specific pathways are not detailed for cetiedil in all pre-clinical models, its known interaction with IK(Ca) channels (KCa3.1), which are present in VSMCs, suggests a potential role in modulating vascular reactivity through these channels researchgate.netresearchgate.net.
Compound List:
this compound
Citric acid
Cetiedil
Hemoglobin S (Hb S)
Acetylcholine (ACh)
Ouabain
Calcium (Ca2+)
Potassium (K+)
Sodium (Na+)
A23187 (calcium ionophore)
Band 3 molecules
Charybdotoxin
Apamin
Senicapoc (ICA-17043)
TRAM-34
Endothelin-1 (ET-1)
Bradykinin
Serotonin
DPH (1,6-Diphenyl-1,3,5-hexatriene)
TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenylhexa-1,3,5-triene)
Vasodilatory Mechanisms in Isolated Tissues
While specific studies detailing cetiedil's vasodilatory effects on various isolated vascular tissues are not extensively detailed in the provided search results, its known interaction with potassium channels suggests a mechanism for vasodilation. Studies have shown cetiedil to be a blocker of Ca²⁺-activated K⁺ permeability in erythrocytes researchgate.netnih.gov and has been implicated in affecting potassium channels in other cell types ucl.ac.uk. This modulation of potassium flux is a common pathway for achieving vasodilation in vascular smooth muscle.
Assessment of Anti-muscarinic Activity in Isolated Organs
This compound has demonstrated anti-muscarinic activity. Specifically, studies comparing the enantiomers of cetiedil revealed that (+)-cetiedil was significantly more potent than the (-) form in inhibiting the contractile response of intestinal smooth muscle to acetylcholine dntb.gov.ua. This indicates a direct interaction with muscarinic receptors or associated signaling pathways in isolated organs.
Modulation of Leukocyte Function
This compound has been shown to modulate the function of polymorphonuclear leukocytes (PMNs), impacting their aggregation and the release of reactive oxygen species.
Inhibition of Polymorphonuclear Leukocyte (PMN) Aggregation
Pre-clinical investigations have established cetiedil's ability to inhibit PMN aggregation. Studies utilizing various stimuli, such as formyl-met-leu-phe (FMLP), phorbol (B1677699) myristate acetate (B1210297) (PMA), and A23187, have demonstrated dose-dependent inhibition of PMN aggregation by cetiedil nih.govashpublications.org. The inhibition was observed to be rapid, occurring within 5 minutes of incubation, and partially reversible nih.gov.
Table 1: Inhibition of PMN Aggregation by Cetiedil
| Stimulus | Cetiedil Concentration | Percentage Inhibition (Mean ± SD) | Reference |
| FMLP | 60-250 µM | Dose-dependent | nih.govashpublications.org |
| FMLP | 125 µM | 69% ± 18% | nih.govashpublications.org |
| PMA | 125 µM | 72% ± 20% | nih.govashpublications.org |
| A23187 | 125 µM | 65% ± 4% | nih.govashpublications.org |
Attenuation of Superoxide (B77818) Release by PMNs
This compound also attenuates the release of superoxide (O₂⁻) by activated PMNs. Studies have shown that cetiedil reduces the rate of superoxide generation and prolongs the lag time before production nih.govnih.gov. For instance, a concentration of 125 µM cetiedil inhibited superoxide release by 55% nih.gov. The compound was found to inhibit the NADPH oxidase system, affecting the trigger mechanism of the plasma membrane rather than the enzyme itself in some preparations nih.govnih.gov.
Table 2: Inhibition of Superoxide Release by Cetiedil
| Stimulus | Cetiedil Concentration | Percentage Inhibition (Mean ± SD) | Reference |
| Various stimulators | 45 µM (for 50% inhibition with PMA) | 55% (at 125 µM) | nih.govnih.gov |
| NADPH oxidase (membrane vesicles) | 250 µM (for 50% inhibition) | - | nih.gov |
Antiarrhythmic Properties in in vitro Cardiac Models
This compound has demonstrated antiarrhythmic properties, suggesting potential applications in cardiac rhythm disorders. It has been classified as potentially belonging to Group I of Vaughan Williams' classification of antiarrhythmic drugs. Its mechanism is suggested to involve the inhibition of calcium penetration into cardiac cells, similar to verapamil (B1683045) nih.gov. Studies have indicated its efficacy in digitalis-induced arrhythmias and ventricular fibrillation induced by calcium in experimental models nih.gov.
Effects on Cell Volume-Sensitive Potassium Permeability in Hepatocytes
Research has investigated cetiedil's impact on cell volume-sensitive potassium permeability, particularly in liver cells (hepatocytes). Studies comparing the enantiomers of cetiedil indicated differences in their potency as blockers of the increase in membrane conductance observed when liver cells swell dntb.gov.ua. Specifically, (+)-cetiedil was found to be more potent, with an IC₅₀ of 2.04 ± 0.54 µM for reducing the conductance increase by 50%, while (-)-cetiedil was 2.6 ± 0.8 times less active (IC₅₀ of 5.2 ± 1.2 µM) dntb.gov.ua.
Comparative Pharmacology and Specificity Profiling
This compound exhibits distinct pharmacological properties that set it apart from other modulators of cellular membrane functions. Its mechanism of action involves interactions with specific ion channels and calcium-binding proteins, which are critical for cellular signaling and membrane potential regulation.
Comparison with Other Calcium Channel Antagonists
While classical calcium channel antagonists (CCAs) primarily target voltage-gated calcium channels (e.g., L-type, N-type) to reduce calcium influx into cells, this compound appears to exert its effects through a different, albeit related, mechanism involving calcium regulation. Research indicates that this compound, alongside agents like bepridil (B108811) and trifluoperazine, can inhibit Ca2+-dependent calmodulin (CaM) binding to erythrocyte membranes. This interaction also leads to the inhibition of CaM activation of membrane Ca2+-ATPase. Specifically, this compound demonstrated an IC50 value of approximately 40 µM in inhibiting these Ca2+-calmodulin-membrane interactions nih.gov. This contrasts with the primary mechanism of many CCAs, which directly block the pore of voltage-gated calcium channels. For instance, dihydropyridines like nifedipine (B1678770) and amlodipine, as well as phenylalkylamines like verapamil and benzothiazepines like diltiazem, primarily target L-type calcium channels, leading to vasodilation and reduced cardiac contractility tg.org.auscivisionpub.comjapi.org. Cilnidipine, a unique dihydropyridine, blocks both L-type and N-type calcium channels, offering a distinct profile from purely L-type blockers japi.org. This compound's interaction with calmodulin suggests a modulation of calcium-dependent cellular processes that may not solely rely on direct blockade of voltage-gated calcium influx, differentiating its pre-clinical profile from many conventional CCAs.
| Compound | Target Interaction | IC50 (µM) | Reference |
| This compound | Ca2+-dependent 125I-CaM binding to erythrocyte membranes | ~40 | nih.gov |
| This compound | CaM activation of membrane Ca2+-ATPase | ~40 | nih.gov |
| Bepridil | Ca2+-dependent 125I-CaM binding to erythrocyte membranes | ~12 | nih.gov |
| Bepridil | CaM activation of membrane Ca2+-ATPase | ~17 | nih.gov |
| Trifluoperazine | Ca2+-dependent 125I-CaM binding to erythrocyte membranes | ~12 | nih.gov |
| Trifluoperazine | CaM activation of membrane Ca2+-ATPase | ~17 | nih.gov |
Differentiation from Other K+ Channel Blockers
This compound is characterized as a potassium channel blocker, with significant evidence pointing towards its action on specific calcium-activated potassium channels, particularly the Gardos channel (also known as KCa3.1 or IKCa) in erythrocytes. Studies indicate that this compound antagonizes the calcium-mediated potassium efflux from red blood cells (RBCs), thereby influencing erythrocyte hydration and preventing sickling nih.govnih.gov.
Comparative studies have highlighted this compound's specificity. For instance, research has shown that this compound inhibits B-hexosaminidase release with a potent IC50 of 84 pM researchgate.netucl.ac.uk. This effect is consistent with its known inhibitory action on IKca channels in erythrocytes researchgate.netucl.ac.uk. In contrast, other potassium channel blockers, such as Margatoxin (a Kvi.3 blocker) and tetraethyl ammonium (B1175870) (TEA, a BKca blocker), did not significantly affect antigen-induced secretion in the same experimental models researchgate.netucl.ac.uk. This suggests that this compound's primary target is distinct from BKca and Kvi.3 channels, positioning it as a more specific modulator of IKca or related channels.
Pre Clinical Pharmacokinetics and Metabolism Research
Absorption and Distribution Studies in Animal Models
Detailed studies characterizing the specific tissue distribution patterns and organ accumulation of Cetiedil (B83691) citrate (B86180) in pre-clinical animal species are not extensively documented in the available scientific literature. Methodologies such as quantitative whole-body autoradiography (QWBA) and tissue dissection are standard approaches to determine how a compound is distributed throughout the body, but specific data from such studies for Cetiedil citrate are not publicly available.
This compound has been shown to exert significant effects on the permeability of erythrocyte (red blood cell) membranes. Its mechanism is linked to altering cation transport across the cell membrane, which in turn affects cell volume.
Research shows that Cetiedil increases the membrane permeability to both sodium (Na+) and potassium (K+) in fresh red cells. nih.gov The net gain of sodium is greater than the net loss of potassium, leading to cell swelling. nih.gov This effect is reversible, with membrane permeability returning to normal after the drug is washed out. nih.gov Another key interaction is the inhibition of the specific increase in potassium permeability that typically follows a rise in cytoplasmic calcium (Ca2+). nih.govbioivt.com Concurrently, it causes an increase in passive sodium movements. nih.govbioivt.com
The antisickling effect observed in vitro is thought to be a secondary consequence of this cell swelling, which dilutes the intracellular hemoglobin S concentration. nih.govnih.govbioivt.com Further studies have analyzed Cetiedil's impact on membrane-bound enzymes, showing that it inhibits both Na+, K+-ATPase and Ca2+, Mg2+-ATPase activities non-competitively. nih.gov This inhibition, coupled with the direct effects on ion transport, underlies its influence on membrane properties. nih.gov
| Parameter | Observed Effect | Consequence | Reference |
|---|---|---|---|
| Sodium (Na+) Permeability | Increase in passive movements | Net influx of sodium into the erythrocyte | nih.gov, nih.gov, bioivt.com |
| Potassium (K+) Permeability | Inhibition of Ca2+-activated K+ efflux; overall increase in permeability | Complex effect, but net cation gain due to Na+ influx | nih.gov, nih.gov, nih.gov |
| Cell Volume | Swelling; cells become spheroidal at high concentrations | Dilution of intracellular hemoglobin | nih.gov, nih.gov |
| Na+, K+-ATPase Activity | Inhibition | Alteration of active cation transport | nih.gov |
| Ca2+, Mg2+-ATPase Activity | Inhibition | Alteration of active cation transport | nih.gov |
Metabolic Pathway Elucidation and Metabolite Characterization
Specific studies detailing the in vitro metabolic stability and the precise biotransformation pathways of this compound using pre-clinical systems, such as rat liver microsomes or hepatocytes, are not described in the reviewed scientific literature. Therefore, data on its metabolic half-life in these systems and the chemical structures of resulting metabolites from in vitro assays are not available.
The identification and pharmacological characterization of metabolites of this compound in pre-clinical species have not been reported in the available literature. It is currently unknown whether the metabolites of Cetiedil are pharmacologically active or inactive.
Research has been conducted to determine if this compound induces hepatic drug-metabolizing enzymes in animal models. Specifically, its effect on the Cytochrome P450 (CYP450) enzyme system was investigated in rats. nih.gov In these studies, the P450 cytochrome content of hepatic microsomes from rats treated with Cetiedil was measured and compared against both a control group and a group treated with phenobarbital, a known enzyme inducer. nih.gov The results indicated that this compound does not appear to cause any increase in hepatic enzyme activity, suggesting it is not an inducer of the CYP450 system in this pre-clinical model. nih.gov
| Treatment Group | Observed Effect on Cytochrome P450 System | Conclusion | Reference |
|---|---|---|---|
| Control (No Drug) | Baseline hepatic enzyme activity | N/A | nih.gov |
| Phenobarbital | Significant increase in P450 Cytochrome content | Positive control for enzyme induction | nih.gov |
| This compound | No significant increase in P450 Cytochrome content compared to control | Not an enzyme inducer in this model | nih.gov |
Despite a comprehensive search for pre-clinical research on the excretion of this compound, specific data regarding its elimination pathways in animal models remains largely unavailable in the public domain. Scientific literature with detailed quantitative analysis of urinary and biliary excretion of cetiedil and its metabolites in species such as rats, dogs, or monkeys could not be located.
Typically, pre-clinical pharmacokinetic studies involve the administration of a compound to animal models to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for predicting the drug's behavior in humans. The excretion profile, in particular, helps to identify the primary routes of elimination from the body, which are most commonly through urine (renal excretion) and feces (biliary and direct intestinal excretion).
In such studies, researchers often use radiolabeled compounds to trace the drug and its metabolites throughout the body and in excreta. By measuring the radioactivity in collected urine, feces, and bile, they can quantify the percentage of the administered dose that is eliminated through each route. This information is critical for understanding the drug's clearance mechanisms and potential for accumulation.
While general pharmacokinetic principles suggest that a compound like this compound would undergo metabolism and be excreted via both renal and biliary routes, the absence of specific studies prevents a detailed, data-driven description for this particular compound. Information regarding the proportion of the dose excreted in urine versus feces, the chemical nature of the excreted metabolites, and any potential species differences in excretion pathways for this compound is not currently available in the reviewed scientific literature.
Therefore, the creation of detailed data tables and an in-depth discussion of research findings on the excretion routes of this compound in pre-clinical animal studies is not possible at this time.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of Cetiedil Citrate and Analogues
Synthetic Methodologies for Cetiedil (B83691) Citrate (B86180) and Related Analogues
The synthesis of cetiedil and its analogues has been a crucial aspect of understanding its pharmacological profile and developing more potent derivatives. Research has encompassed both the preparation of the racemic compound and its individual enantiomers, as well as the creation of novel analogues for detailed SAR analysis.
Development of Racemic Synthesis Routes
An efficient synthesis for racemic cetiedil, chemically known as (±)-2-cyclohexyl-2-(3-thienyl)ethanoic acid 2-(hexahydro-1H-azepin-1-yl)ethyl ester, has been established. A common route involves the Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid to yield cyclohexyl(thiophen-3-yl)acetic acid. This acid is then esterified with 1-(2-chloroethyl)azepane (B1265521) to produce racemic cetiedil researchgate.netwikipedia.orgresearchgate.net. These methods provide access to the parent compound for initial pharmacological evaluations and as a starting point for further synthetic modifications.
Stereoselective Synthesis of Cetiedil Enantiomers
Cetiedil possesses a chiral center, meaning it exists as two enantiomers: (+)-cetiedil and (-)-cetiedil. Research has described the total synthesis and characterization of these enantiomers using circular dichroism spectra dntb.gov.ua. Furthermore, high-yielding, large-scale routes to the chiral forms of cetiedil have been developed, often starting from its acid precursor researchgate.netresearchgate.net. Studies comparing the pharmacological actions of these enantiomers have revealed differences in their potency, suggesting that stereochemistry plays a role in their interaction with biological targets researchgate.netdntb.gov.ua. For instance, (+)-cetiedil was found to be significantly more active in blocking muscarinic receptors than the (-) enantiomer dntb.gov.ua.
Synthesis of Novel Analogues for Pharmacological Evaluation
To elucidate the structure-activity relationships of cetiedil, a series of related compounds and analogues have been synthesized and pharmacologically evaluated researchgate.netresearchgate.netlookchem.comnih.gov. These modifications aimed to identify critical structural features responsible for potassium channel blocking activity and to develop agents with enhanced potency. Analogues were created by altering the acid moiety, such as replacing the 3-thienyl group with a phenyl ring or removing the cyclohexyl residue. Other modifications included synthesizing esters derived from different carboxylic acids, such as triphenylethanoic acid and 9-benzylfluoren-9-yl carboxylic acid researchgate.netlookchem.com. Compounds like UCL 1608, derived from cetiedil through chemical modification, demonstrated significantly increased potency as KCa3.1 channel blockers researchgate.net.
Table 1: Comparison of Cetiedil and Potent Analogues in K+ Channel Blocking
| Compound Name/Description | Relative Potency (vs. Cetiedil) | Key Structural Feature Modified | Reference |
| Cetiedil (2-cyclohexyl-2-(3-thienyl)ethanoic acid 2-(hexahydro-1H-azepin-1-yl)ethyl ester) | 1x (Reference) | Baseline | researchgate.net, lookchem.com |
| Triphenylethanoic acid ester (Analogue 11) | ~3x more potent | Acid moiety replaced with triphenylethanoic acid | researchgate.net, lookchem.com |
| 9-benzylfluoren-9-yl carboxylic acid ester (Analogue 21) | ~9x more active | Ester derived from 9-benzylfluoren-9-yl carboxylic acid | researchgate.net, lookchem.com |
| Compound 26 (UCL 1608) | ~15x more potent | Modification of ester linkage (ethynyl linkage replacing -CO2-) | researchgate.net, lookchem.com |
Structure-Activity Relationship (SAR) Analysis
Impact of Chemical Moiety Modifications on Potency and Selectivity
SAR studies on cetiedil and its analogues have primarily focused on understanding how alterations to its molecular architecture affect its efficacy as an IKCa channel blocker. Research has indicated that while cetiedil exhibits moderate activity in blocking the IKCa channel in erythrocytes (with an IC50 typically in the micromolar range), significant improvements in potency can be achieved through strategic chemical modifications.
A key finding from these studies is that channel blocking activity within a series of cetiedil analogues often correlated well with their octanol-water partition coefficients (log P), suggesting that lipophilicity plays a crucial role in the compound's ability to access the target channel. However, this correlation was not absolute, and the specific chemical structure of the acid moiety did not appear to be the primary determinant of activity. Instead, increased lipophilicity, likely enhancing membrane penetration and access to the channel from within the lipid bilayer, seemed to be a more dominant factor. For instance, replacing the original 2-cyclohexyl-2-(3-thienyl)ethanoic acid moiety with more lipophilic structures, such as triphenylethanoic acid or 9-benzylfluoren-9-yl carboxylic acid, resulted in compounds with substantially increased potency. Further modifications, such as replacing the ester linkage with an ethynyl (B1212043) group in the 9-benzylfluoren-9-yl derivative, led to even greater potency enhancements. These findings highlight the importance of optimizing lipophilicity and exploring alternative structural scaffolds to develop more potent IKCa channel blockers.
Table 2: Impact of Acid Moiety and Linker Modifications on IKCa Inhibition
| Compound/Analogue Description | Modification Type | Relative Potency (vs. Cetiedil) | Primary Activity Measured | Reference(s) |
| Cetiedil (2-cyclohexyl-2-(3-thienyl)ethanoic acid ester) | - | 1x (Reference) | Inhibition of IKCa channel in erythrocytes | ucl.ac.uk |
| Triphenylethanoic acid ester (Cetiedil analogue 11) | Acid moiety | ~3x | Inhibition of IKCa channel in erythrocytes | nih.gov |
| 9-benzylfluoren-9-yl carboxylic acid ester (Cetiedil analogue 21) | Acid moiety | ~9x | Inhibition of IKCa channel in erythrocytes | nih.gov |
| 9-benzylfluoren-9-yl ethynyl derivative (UCL 1608) | Acid moiety + Linker | ~15x | Inhibition of IKCa channel in erythrocytes | nih.gov |
Stereochemical Activity Differences of Cetiedil Enantiomers
Cetiedil possesses a chiral center at the carbon atom bearing the cyclohexyl and thienyl groups, meaning it exists as a pair of enantiomers: (+)-cetiedil and (-)-cetiedil. Studies investigating the pharmacological actions of these individual enantiomers have revealed significant differences in their biological activities, underscoring the importance of stereochemistry in cetiedil's mechanism of action.
While the enantiomers did not exhibit substantial differences in their ability to block the Ca2+-activated K+ permeability of rabbit red cells or in their effectiveness as blockers of the contractile response of depolarized smooth muscle to externally applied Ca2+, notable disparities were observed in other assays. Specifically, in terms of muscarinic blocking activity, assessed by the inhibition of acetylcholine-induced contraction of intestinal smooth muscle, (+)-cetiedil was found to be approximately 7.7 times more potent than its (-)-enantiomer. Furthermore, the enantiomers differed in their potency as blockers of the increase in membrane conductance observed when liver cells swell; (+)-cetiedil required a lower concentration (IC50 of 2.04 ± 0.54 μM) compared to (-)-cetiedil, which was found to be 2.6 times less active (IC50 of 5.2 ± 1.2 μM). These findings highlight that the stereochemical configuration of cetiedil significantly influences its interaction with different biological targets, suggesting that enantiomer-specific activity profiles are critical considerations.
Table 1: Comparative Activity of Cetiedil Enantiomers
| Biological Assay | (+)-Cetiedil Activity | (-)-Cetiedil Activity | Ratio of Potency ((+)/(-)) | Reference(s) |
| Muscarinic blocking (intestinal smooth muscle) | More active | Less active | 7.7 ± 0.2 times | oup.comresearchgate.net |
| Blockade of liver cell swelling-induced conductance increase (IC50) | 2.04 ± 0.54 μM | 5.2 ± 1.2 μM (2.6 ± 0.8 times less active) | ~2.5 times | oup.comresearchgate.net |
| Blockade of Ca2+-activated K+ permeability (rabbit red cells) | Not substantially different | Not substantially different | N/A | oup.comdntb.gov.ua |
| Blockade of depolarized smooth muscle contraction (Ca2+ dependent) | Not substantially different | Not substantially different | N/A | oup.comdntb.gov.ua |
Rational Design Principles for Novel Cetiedil-Derived Agents
The comprehensive SAR studies conducted on cetiedil have provided a strong foundation for the rational design of novel analogues with improved pharmacological profiles. Cetiedil itself serves as a crucial lead compound, with its known IKCa channel blocking activity guiding the development of new chemical entities. The identification of key structural features that influence potency and selectivity is central to this process.
Compound List:
Cetiedil
Cetiedil citrate
(+)-Cetiedil
(-)-Cetiedil
Triphenylethanoic acid ester (Cetiedil analogue 11)
9-benzylfluoren-9-yl carboxylic acid ester (Cetiedil analogue 21)
9-benzylfluoren-9-yl ethynyl derivative (UCL 1608)
Triphenylacetic acid derivative (UCL 1617)
Triphenylacetic acid derivative (UCL 1495)
Advanced Analytical Methodologies in Cetiedil Citrate Research
Quantitative Analysis in Complex Biological Matrices (Pre-clinical)
Accurate quantification of a drug candidate in biological fluids and tissues is fundamental to pharmacokinetic and toxicodynamic studies. For Cetiedil (B83691) citrate (B86180), chromatographic and mass spectrometric techniques have been essential for achieving the required sensitivity and selectivity.
While High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceuticals in biological samples due to its robustness and versatility, specific HPLC-based methods for Cetiedil citrate are not extensively detailed in readily available scientific literature. However, the principles of HPLC are routinely applied to compounds with similar physicochemical properties.
In preclinical research, sensitive gas chromatographic (GC) methods have been successfully developed and utilized for the determination of Cetiedil in human plasma. nih.gov One such method employed a nitrogen-phosphorus detector, which offers high selectivity for nitrogen-containing compounds like Cetiedil. scholarsresearchlibrary.com This assay required a triple extraction procedure to isolate the analyte from the complex plasma matrix before analysis, demonstrating the rigorous sample preparation needed for accurate quantification. scholarsresearchlibrary.com
Table 1: Gas Chromatography Method for Cetiedil Analysis in Human Plasma
| Parameter | Details |
|---|---|
| Technique | Gas Chromatography (GC) |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Sample Matrix | Human Plasma |
| Sample Preparation | Triple Extraction Procedure |
| Internal Standard | Papaverine |
| Derivatization | Not Required |
This table is based on data from a study describing a sensitive gas chromatographic assay for cetiedil. scholarsresearchlibrary.com
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for highly specific and sensitive detection of compounds. When coupled with a chromatographic separation method, it provides an unparalleled level of analytical performance.
A sensitive assay combining Gas Chromatography with Mass Spectrometry (GC/MS) was developed to study the pharmacokinetic profile of Cetiedil in humans. nih.gov This method was crucial in determining the plasma concentration of Cetiedil following intravenous administration, with peak concentrations of 70 to 200 ng/ml being detected. nih.gov
Tandem Mass Spectrometry (MS/MS) further enhances selectivity by subjecting a specific parent ion from the sample to fragmentation, creating unique product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits, making it the gold standard for quantitative bioanalysis. While specific DI-MS/MS applications for Cetiedil are not detailed, the technique is widely used for the rapid and direct analysis of analytes in biological samples, often with minimal sample preparation.
The coupling of a separation technique like HPLC or GC with a detection method like MS provides a synergistic analytical system. The chromatographic step separates the analyte of interest from endogenous matrix components, while the mass spectrometer provides confident identification and precise quantification.
The use of GC/MS for the analysis of Cetiedil in pharmacokinetic studies exemplifies the power of such coupled techniques. nih.gov This approach allowed researchers to construct a detailed plasma concentration-time profile and determine that the drug's disposition is best described by a three-compartment model. nih.gov The sensitivity of the GC/MS assay was sufficient to track the drug's decline to approximately 10 ng/ml during its distributive phase. nih.gov The high specificity of MS detection ensures that the signal is genuinely from the drug and not from interfering substances present in the plasma.
Metabolite Identification and Profiling Techniques
Understanding the biotransformation of a drug is a critical aspect of preclinical development. Metabolite identification helps to uncover the pathways of drug clearance and identify potentially active or toxic metabolites. The standard approach involves incubating the drug with liver microsomes or hepatocytes, followed by analysis using high-resolution LC-MS/MS. This technique allows for the detection of metabolites and the characterization of their structures based on their accurate mass and fragmentation patterns.
While specific studies detailing the metabolic profile of this compound are not prominent in the available literature, the established methodologies for metabolite profiling would be directly applicable. Researchers would use high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) to compare samples from incubations with control samples, identifying new peaks corresponding to potential metabolites. Subsequent MS/MS analysis of these peaks would provide structural information by comparing the fragmentation patterns to that of the parent drug, allowing for the identification of metabolic modifications such as oxidation, hydrolysis, or conjugation.
Spectroscopic and Imaging Techniques for Cellular Interaction Studies
Investigating how a drug interacts with cells and cellular components is key to understanding its mechanism of action. Spectroscopic techniques are particularly valuable for probing these interactions at a molecular level.
The interaction of Cetiedil with erythrocyte membranes has been studied using spin label Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov These experiments revealed that Cetiedil affects both the lipid and protein components of the erythrocyte membrane. nih.gov The EPR data demonstrated a reversible binding of Cetiedil to the membrane, with an apparent equilibrium dissociation constant of approximately 2 mM. nih.gov This binding was found to be saturable, suggesting specific interaction sites. nih.gov
In the same study, UV absorption spectrophotometry was used to determine the concentration of free Cetiedil in the presence of erythrocyte ghosts, confirming that large amounts of the drug associate with the membranes. nih.gov These spectroscopic approaches provided direct evidence of Cetiedil's significant interaction with cell membranes, which is crucial for interpreting its pharmacological effects. nih.gov
Future Directions and Research Opportunities
Exploration of Unidentified Molecular Targets and Pathways
While cetiedil (B83691) is recognized for its inhibitory effects on specific ion channels and regulatory proteins, its full spectrum of molecular interactions is not completely understood. The compound is known to block the Ca2+-activated K+ channel (Gardos channel) in erythrocytes and to inhibit the calcium-binding protein calmodulin. wikigenes.orgnih.gov Research has also demonstrated that cetiedil inhibits Na+, K+-ATPase and Ca2+, Mg2+-ATPase activities in the human erythrocyte membrane. nih.gov Further studies indicate it can affect the plasma membrane's trigger mechanism to inhibit the activation of NADPH oxidase. wikigenes.org
Investigations into its effects on the nervous system have shown that cetiedil blocks G protein-coupled potassium channels in rat atrial myocytes and guinea-pig submucous plexus neurons. ucl.ac.uk In these neurons, it also inhibits the delayed rectifier potassium current and the tetrodotoxin-sensitive sodium current, though it does not affect the A-current. ucl.ac.uk This suggests a degree of non-selectivity in its actions, highlighting the need to identify additional molecular targets to build a comprehensive pharmacological profile. ucl.ac.uk The antisickling properties of cetiedil are thought to stem from the changes it induces in membrane-bound ATPases and the permeability of the erythrocyte membrane to various ions. nih.gov
Development of Advanced Pre-clinical Disease Models for Mechanistic Studies
To date, pre-clinical and clinical studies of cetiedil have largely focused on its application in sickle cell disease. unige.chresearchgate.net Double-blind, placebo-controlled studies have been conducted to assess its efficacy in managing vaso-occlusive crises. researchgate.netnih.gov The in vitro models used have included human red blood cells to study Gardos channel inhibition and dehydrated sickle cells, induced by the calcium ionophore A23187, to evaluate rheological benefits. wikigenes.orgnih.gov Additionally, enzymatically dissociated cells from animal tissues have been employed to study its effects on specific ion channels. ucl.ac.uk
The development of more sophisticated pre-clinical models is essential for deeper mechanistic insights. Transgenic mouse models of sickle cell disease, which are used to study other novel therapies, could provide a more holistic in vivo system to dissect the detailed molecular and cellular effects of cetiedil. researchgate.netdntb.gov.ua For instance, animal models used to test the pan-selectin inhibitor GMI-1070 could serve as a template for future cetiedil investigations. researchgate.net Given cetiedil's broad, non-selective actions on various ion channels, advanced models are required. ucl.ac.uk The use of tissue organoids or cell lines with CRISPR-engineered ion channel expression could allow researchers to systematically parse the compound's effects on different targets in a controlled manner, clarifying which interactions are responsible for its various pharmacological actions.
Novel Applications of Cetiedil Citrate's Pharmacological Profile in Basic Biology
The established pharmacological activities of cetiedil citrate (B86180) position it as a valuable tool for fundamental biological research, beyond its immediate therapeutic considerations. Its capacity to inhibit calmodulin, a ubiquitous and critical calcium sensor, makes it a useful compound for investigating the myriad of cellular processes regulated by calmodulin-dependent pathways. nih.gov
Furthermore, its inhibitory action on multiple ion channels, including various potassium and sodium channels, allows it to be used as a pharmacological probe to dissect the specific roles these channels play in complex physiological systems. ucl.ac.ukijbs.com For example, it has been utilized in neurobiology to study the mechanisms of acetylcholine (B1216132) release from Torpedo synaptosomes. hodoodo.com The compound's demonstrated effects on the membrane properties of erythrocytes, particularly in maintaining cell hydration, could be applied to research on other red blood cell pathologies or conditions characterized by cellular dehydration. nih.govjci.org Its impact on the function of polymorphonuclear leukocytes also suggests potential applications in immunology research. wikigenes.org Finally, the biological roles of citrate itself in metabolic regulation and biomaterial science could inspire novel research directions for the compound as a whole. nih.gov
Integration of In Silico Modeling with Experimental Research for Predictive Pharmacology
The integration of computational modeling with traditional experimental research offers a powerful strategy for accelerating the understanding and development of cetiedil and its derivatives. Structure-activity relationship (SAR) studies have already provided a foundation, correlating the channel blocking activity of cetiedil analogues with physicochemical properties like octanol-water partition coefficients. lookchem.comnih.gov
Advanced in silico approaches can build upon this foundation. For instance, computer-aided drug design has been proposed as a method to develop novel antisickling agents by modeling their direct interaction with the hemoglobin molecule. unige.ch More sophisticated computational techniques, such as Graph Neural Networks (GNNs), have been successfully used to create highly reliable predictive models for the inhibitory potency of other KCa3.1 channel modulators, demonstrating strong predictive power. researchgate.net Applying similar machine learning models to cetiedil could help predict its binding affinity to known and unknown targets, thereby guiding future experimental work. These models could also forecast the pharmacological profiles of novel analogues before they are synthesized, streamlining the drug discovery process. Furthermore, in silico tools are available to predict key pharmaceutical properties, such as drug permeation and solubility, which are critical for designing effective delivery systems. justia.comresearchgate.net
Opportunities for Analog Development with Enhanced Mechanistic Specificity and Potency
Cetiedil has proven to be a valuable lead compound for the rational design of more potent and potentially more specific therapeutic agents. lookchem.comnih.gov Research focused on developing analogues has already yielded significant insights into the molecule's structure-activity relationships, particularly concerning its ability to block the intermediate calcium-activated potassium (IKCa) channel. lookchem.comnih.govresearchgate.net
Key findings indicate that increased lipophilicity of the analogues enhances their ability to access the channel, which is likely located within the cell membrane. lookchem.comnih.gov This hypothesis is supported by the observation that cetiedil methoiodide, a permanently charged quaternary ammonium (B1175870) derivative, is inactive. lookchem.comnih.gov Systematic chemical modifications have led to the creation of analogues with substantially increased potency. For example, replacing cetiedil's acid moiety with a triphenylethanoic acid group yielded a compound with approximately three times the potency. lookchem.comnih.gov An even more potent analogue, featuring a 9-benzylfluoren-9-yl carboxylic acid ester, was found to be about nine times more active than the parent compound. lookchem.comnih.gov The most significant increase in potency—a 15-fold improvement over cetiedil—was achieved by replacing the ester linkage in this latter analogue with an ethynyl (B1212043) bond, creating the compound known as UCL 1608. lookchem.comnih.gov Studies with UCL 1608 suggest it interacts with a lipophilic binding site within the membrane. researchgate.net These results provide a clear and promising roadmap for the continued development of cetiedil analogues with enhanced potency and, potentially, greater specificity for desired molecular targets.
Data Tables
Table 1: Potency of Cetiedil Analogues Against the IKCa Channel
| Compound Name/Description | Relative Potency (vs. Cetiedil) |
|---|---|
| Cetiedil | 1x lookchem.comnih.gov |
| Cetiedil methoiodide | Inactive lookchem.comnih.gov |
| 2-(hexahydro-1H-azepin-1-yl)ethyl triphenylethanoate | ~3x lookchem.comnih.gov |
| 2-(hexahydro-1H-azepin-1-yl)ethyl 9-benzylfluoren-9-yl carboxylate | ~9x lookchem.comnih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| A23187 (Calcium ionophore) |
| Acetylcholine |
| AH5183 |
| Aminophylline |
| Angiotensin II |
| Barium (Ba2+) |
| Bepridil (B108811) |
| Calmodulin |
| Cetiedil |
| This compound |
| Clotrimazole |
| GMI-1070 |
| MR 16728 |
| Orciprenaline |
| Oxpentifylline |
| Papaverine |
| Phorbol (B1677699) myristate acetate (B1210297) (PMA) |
| Propafenone |
| Theophylline |
| Trifluoperazine |
| Triethylammonium (TEA) |
| Triphenylethanoic acid |
| 9-benzylfluoren-9-yl carboxylic acid |
Q & A
Q. How can researchers ethically justify novel applications of this compound in non-indicated disease models?
- Methodological Answer : Build a preclinical rationale using omics data (e.g., transcriptomic overlap between indicated and target diseases). Submit protocols to ethics committees with risk-benefit analyses, including 3R principles (Replacement, Reduction, Refinement) for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
